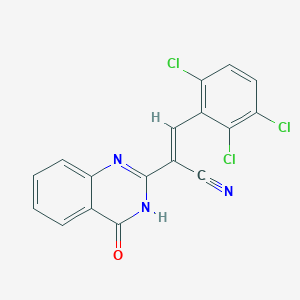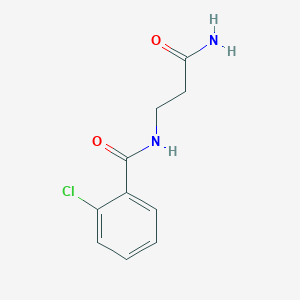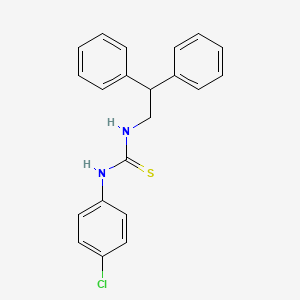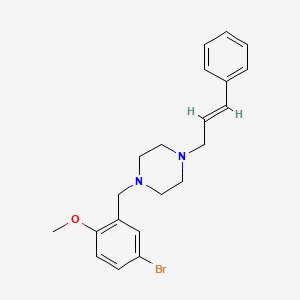![molecular formula C13H16N2O3S B6129407 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)
4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide, also known as AZD9164, is a small molecule drug that has been developed for the treatment of chronic obstructive pulmonary disease (COPD). This drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in regulating inflammation in the lungs. By inhibiting PDE4, 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide increases the levels of cAMP, which in turn reduces inflammation in the airways and improves lung function.
Biochemical and Physiological Effects:
4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide has been shown to reduce airway inflammation and improve lung function in preclinical studies. In addition, 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide has been shown to reduce the production of mucus in the airways, which can contribute to airway obstruction in COPD patients.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide is that it is a selective inhibitor of PDE4, which means that it has fewer side effects compared to non-selective PDE4 inhibitors. However, one limitation of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide is that it has a relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several future directions for the development of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide. One direction is to optimize the pharmacokinetics of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide to improve its efficacy in clinical settings. Another direction is to evaluate the safety and efficacy of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide in combination with other drugs for the treatment of COPD. Finally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory effects of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide, which could lead to the development of new drugs for the treatment of COPD.
Synthesis Methods
The synthesis of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with (1S,4S)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl chloride. The reaction is carried out in the presence of a base and a solvent, typically dichloromethane. The resulting product is purified by column chromatography to obtain pure 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide.
Scientific Research Applications
4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide has been extensively studied for its potential therapeutic effects in COPD. Preclinical studies have shown that 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide can reduce airway inflammation and improve lung function in animal models of COPD. Clinical trials are currently underway to evaluate the safety and efficacy of 4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide in humans.
properties
IUPAC Name |
4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c14-19(17,18)12-5-2-10(3-6-12)13(16)15-8-9-1-4-11(15)7-9/h2-3,5-6,9,11H,1,4,7-8H2,(H2,14,17,18)/t9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCAGUFYTJIKEW-ONGXEEELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]1CN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129327.png)
![1-methyl-6-oxo-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6129335.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)


![4-[(4-isobutyryl-1-piperazinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6129375.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129398.png)


![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)

![5-chloro-2-methoxy-4-({[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6129441.png)